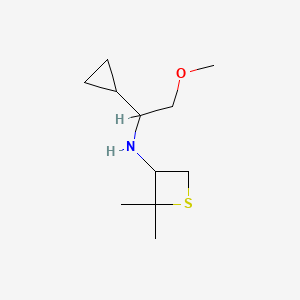
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine is a synthetic compound with a unique structure that includes a cyclopropyl group, a methoxyethyl group, and a dimethylthietan amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclopropyl and methoxyethyl intermediates. These intermediates are then reacted with a thietan amine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-Cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine include:
- N-(1-Cyclopropyl-2-methoxyethyl)-2-methyl-2,3-dihydroindole-1-carboxamide
- N-(1-Cyclopropyl-2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-3-pyrrolidinamine
- 1-(1-Cyclopropyl-2-methoxyethyl)-1-propylthiourea
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-11(2)10(7-14-11)12-9(6-13-3)8-4-5-8/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
WJLJBAQBJJZNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(COC)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















